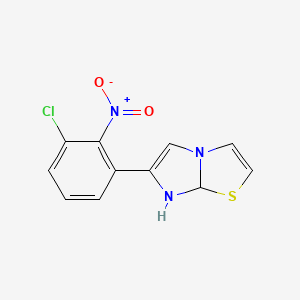
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole is a heterocyclic compound that contains a five-membered ring with nitrogen, sulfur, and carbon atoms.
Métodos De Preparación
The synthesis of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b]thiazole system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer properties, with some derivatives showing moderate ability to suppress the growth of cancer cells.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation. The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole can be compared with other similar compounds such as:
6-Chloroimidazo[2,1-b]thiazole: This compound shares a similar core structure but lacks the nitrophenyl group, which may result in different biological activities.
5,6-Dihydroimidazo[2,1-b]thiazole derivatives: These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C11H8ClN3O2S |
|---|---|
Peso molecular |
281.72 g/mol |
Nombre IUPAC |
6-(3-chloro-2-nitrophenyl)-7,7a-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-6,11,13H |
Clave InChI |
AOFLGOBDVZPZJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CN3C=CSC3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















